molecular formula C17H29NO B009443 2-[(Decylamino)methyl]phenol CAS No. 108098-38-0

2-[(Decylamino)methyl]phenol

Cat. No.: B009443
CAS No.: 108098-38-0
M. Wt: 263.4 g/mol
InChI Key: JGXUWMTXFIOODY-UHFFFAOYSA-N
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Description

2-[(Decylamino)methyl]phenol is an organic compound with the molecular formula C17H29NO. It is a colorless to pale yellow solid with a distinctive odor. This compound is soluble in organic solvents such as ethanol and acetone but is insoluble in water . It is used in various applications, including as a biocide and surfactant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(Decylamino)methyl]phenol can be synthesized by reacting decylamine with methylphenol. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent . The reaction can be represented as follows:

[ \text{C}_6\text{H}4(\text{OH})\text{CH}3 + \text{C}{10}\text{H}{21}\text{NH}_2 \rightarrow \text{C}_6\text{H}4(\text{OH})\text{CH}2\text{NHC}{10}\text{H}{21} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but may include additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Decylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-[(Octylamino)methyl]phenol
  • 2-[(Dodecylamino)methyl]phenol
  • 2-[(Hexylamino)methyl]phenol

Comparison: 2-[(Decylamino)methyl]phenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer alkyl chain analogs, it may exhibit different physicochemical properties and biological effects .

Properties

IUPAC Name

2-[(decylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-11-14-18-15-16-12-9-10-13-17(16)19/h9-10,12-13,18-19H,2-8,11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXUWMTXFIOODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148403
Record name o-Cresol, alpha-(decylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108098-38-0
Record name o-Cresol, alpha-(decylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(decylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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